molecular formula C20H24N4O3 B2487821 benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate CAS No. 2320474-46-0

benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate

Cat. No.: B2487821
CAS No.: 2320474-46-0
M. Wt: 368.437
InChI Key: FHPQNHGBMNSUOC-UHFFFAOYSA-N
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Description

Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-oxoethyl}carbamate is a complex organic compound that features an imidazole ring, a bicyclic octane structure, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate typically involves multiple steps, starting with the preparation of the imidazole ring and the bicyclic octane structure. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving an amido-nitrile precursor . The bicyclic octane structure can be introduced via a Diels-Alder reaction, followed by functional group modifications to introduce the carbamate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Properties

IUPAC Name

benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQNHGBMNSUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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